

GSK1829820A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a potent inhibitor of *Mycobacterium tuberculosis* H37Rv, the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

GSK1829820A belongs to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds, which have demonstrated significant promise in combating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of *M. tuberculosis*.

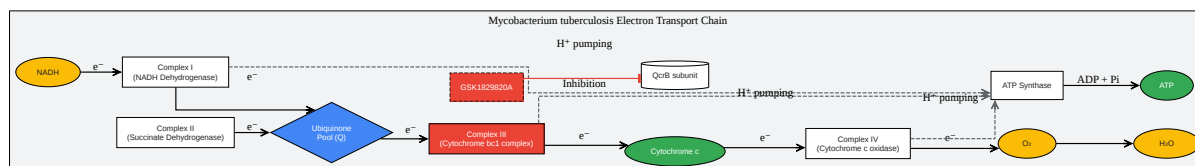
Chemical Structure and Properties

GSK1829820A is a small molecule with the IUPAC name 2,6-dimethyl-N-(2-thienylmethyl)-Imidazo[1,2-a]pyridine-3-carboxamide.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C15H15N3OS	[1]
Molecular Weight	285.36 g/mol	[1]
CAS Number	1443138-52-0	[1]
Appearance	Solid powder	[1]
SMILES	<chem>O=C(C1=C(C)N=C2C=CC(C)=CN21)NCC3=CC=CS3</chem>	[1]
InChI Key	LYDYEINGBDQLKU-UHFFFAOYSA-N	[1]

Mechanism of Action and Signaling Pathway

GSK1829820A, as part of the imidazo[1,2-a]pyridine-3-carboxamide class, is proposed to exert its anti-tubercular activity by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain in *Mycobacterium tuberculosis*. Specifically, it is believed to inhibit the QcrB subunit of this complex. The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating a proton motive force for ATP synthesis. Inhibition of this complex disrupts the bacterium's ability to generate energy, leading to cell death.



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Proposed mechanism of action of **GSK1829820A**.

Pharmacological Properties

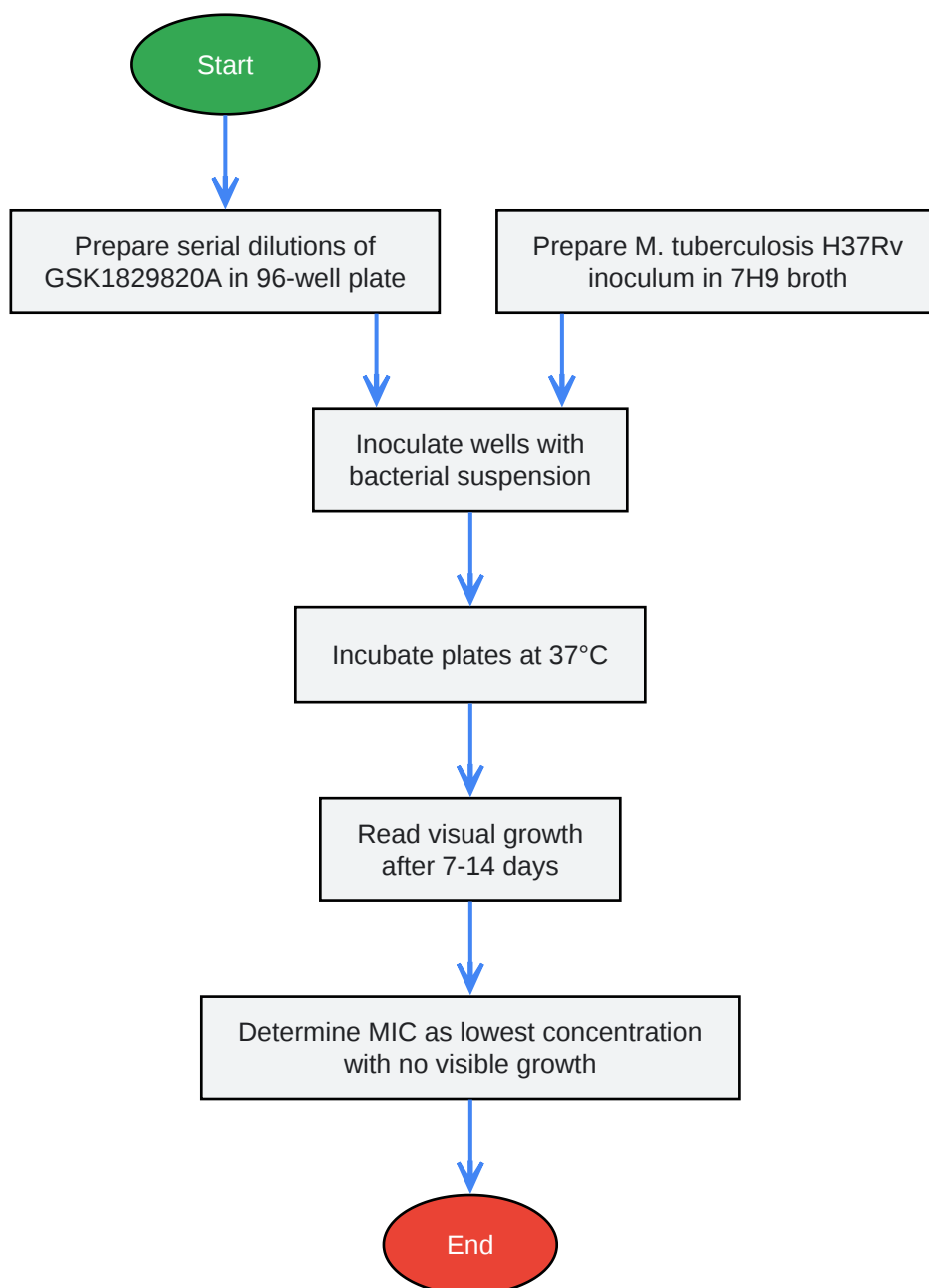
While specific quantitative data for **GSK1829820A** is not readily available in the public domain, the imidazo[1,2-a]pyridine-3-carboxamide class of compounds demonstrates potent activity against *M. tuberculosis*. The table below summarizes representative Minimum Inhibitory Concentration (MIC) values for analogous compounds against various strains.

Compound Class	<i>M. tuberculosis</i> Strain	MIC Range (μM)
Imidazo[1,2-a]pyridine-3-carboxamides	H37Rv (drug-susceptible)	0.10 - 1.9
Imidazo[1,2-a]pyridine-3-carboxamides	Multi-drug resistant (MDR)	0.05 - 2.2
Imidazo[1,2-a]pyridine-3-carboxamides	Extensively drug-resistant (XDR)	0.07 - 1.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv

The following is a generalized broth microdilution protocol for determining the MIC of compounds against *M. tuberculosis* H37Rv.



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Workflow for MIC determination.

Materials:

- **GSK1829820A**
- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
- Sterile 96-well microtiter plates
- Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

- **Compound Preparation:** A stock solution of **GSK1829820A** is prepared in DMSO. Serial two-fold dilutions are then made in 7H9 broth in the 96-well plates to achieve the desired concentration range.
- **Inoculum Preparation:** M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a final concentration of approximately 5×10^5 CFU/mL.
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
- **Incubation:** The plates are sealed and incubated at 37°C in a humidified incubator.
- **Reading Results:** After 7 to 14 days of incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

GSK1829820A represents a promising class of anti-tubercular agents with a novel mechanism of action targeting the essential respiratory processes of M. tuberculosis. Its potent activity against drug-resistant strains makes it a valuable lead compound for further drug development efforts. The information and protocols provided in this guide are intended to facilitate further research into **GSK1829820A** and related compounds.

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References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
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